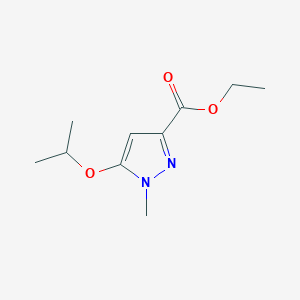
((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol
Vue d'ensemble
Description
((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol, also known as ACPM, is a compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. ACPM is a cyclopropyl derivative of methanol, which makes it unique and interesting for research purposes.
Mécanisme D'action
The mechanism of action of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is not yet fully understood. However, it is believed that this compound acts on the dopamine system in the brain, which is involved in reward and addiction. This compound may reduce drug-seeking behavior by altering dopamine signaling in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce drug-seeking behavior, increase locomotor activity, and alter dopamine signaling in the brain. This compound has also been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol. One area of research is the development of new addiction treatments based on this compound. Another area of research is the exploration of the biochemical and physiological effects of this compound in order to better understand its mechanism of action. Additionally, this compound may have potential applications in the treatment of anxiety disorders, which could be an area of future research.
Méthodes De Synthèse
The synthesis of ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol involves the reaction of cyclopropylmethylamine with formaldehyde. This reaction results in the formation of this compound, which can then be purified and used for further research. The synthesis of this compound is relatively simple and can be achieved through standard laboratory procedures.
Applications De Recherche Scientifique
((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol has been studied extensively for its potential applications in medicine and pharmacology. One of the most promising applications of this compound is in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential candidate for the development of new addiction treatments.
Propriétés
IUPAC Name |
[(1R,2S)-2-(aminomethyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJLNNLCHRICT-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CO)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1CO)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547776 | |
| Record name | [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102225-89-8 | |
| Record name | [(1R,2S)-2-(Aminomethyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-[(1R,2S)-2-(aminomethyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide](/img/structure/B2950786.png)
![Methyl 3-[(4-chlorophenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2950787.png)

![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2950790.png)
![4-[4-(4-Ethoxyphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2950792.png)


![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2950795.png)




![9-(4-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2950804.png)